N,N'-bis(4-bromophenyl)terephthalamide N,N'-bis(4-bromophenyl)terephthalamide
Brand Name: Vulcanchem
CAS No.: 38636-25-8
VCID: VC14815826
InChI: InChI=1S/C20H14Br2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26)
SMILES:
Molecular Formula: C20H14Br2N2O2
Molecular Weight: 474.1 g/mol

N,N'-bis(4-bromophenyl)terephthalamide

CAS No.: 38636-25-8

Cat. No.: VC14815826

Molecular Formula: C20H14Br2N2O2

Molecular Weight: 474.1 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(4-bromophenyl)terephthalamide - 38636-25-8

Specification

CAS No. 38636-25-8
Molecular Formula C20H14Br2N2O2
Molecular Weight 474.1 g/mol
IUPAC Name 1-N,4-N-bis(4-bromophenyl)benzene-1,4-dicarboxamide
Standard InChI InChI=1S/C20H14Br2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26)
Standard InChI Key WFUNAZZGMSQWCI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Characteristics

N,N'-Bis(4-bromophenyl)terephthalamide (C20_{20}H14_{14}Br2_{2}N2_{2}O_{2) belongs to the terephthalamide family, characterized by a central terephthalic acid core flanked by two 4-bromophenyl groups via amide linkages. Its molecular weight is approximately 442.15 g/mol, calculated by replacing the amine groups in N,N'-bis(4-aminophenyl)terephthalamide (346.4 g/mol ) with bromine atoms. The bromine substituents enhance electron-withdrawing effects, potentially altering solubility and thermal stability compared to non-halogenated analogs.

Comparative Structural Analysis

The compound’s structure shares homology with N,N'-bis(4-aminophenyl)terephthalamide (CID 244300 ), differing only in the para-substituents (bromine vs. amine). Key structural features include:

  • Planar terephthalic core: Facilitates π-π stacking, critical for polymer crystallinity.

  • Bromine atoms: Introduce steric bulk and flame-retardant properties.

Table 1: Structural Comparison with Analogous Terephthalamides

PropertyN,N'-Bis(4-bromophenyl)terephthalamideN,N'-Bis(4-aminophenyl)terephthalamide
Molecular FormulaC20_{20}H14_{14}Br2_{2}N2_{2}O_{2C20_{20}H18_{18}N4_{4}O_{2
Molecular Weight (g/mol)442.15346.4
Functional GroupsAmide, BrAmide, NH2_2
Potential ApplicationsFlame retardants, polymersPolymers, dyes

Synthetic Methodologies

Proposed Synthesis Routes

While no direct synthesis of N,N'-bis(4-bromophenyl)terephthalamide is documented in the provided sources, analogous methods for N,N'-bis(4-aminophenyl)terephthalamide suggest a feasible pathway:

  • Amidation Reaction:

    • React terephthaloyl chloride with 4-bromoaniline in a polar aprotic solvent (e.g., DMF).

    • Conditions: 0–5°C, inert atmosphere, stoichiometric base (e.g., triethylamine) to neutralize HCl.

    • Equation:

      Terephthaloyl chloride+24-BromoanilineN,N’-Bis(4-bromophenyl)terephthalamide+2HCl\text{Terephthaloyl chloride} + 2 \text{4-Bromoaniline} \rightarrow \text{N,N'-Bis(4-bromophenyl)terephthalamide} + 2 \text{HCl}
  • Alternative Pathway:

    • Nitration followed by bromination of N,N'-bis(phenyl)terephthalamide, though this risks over-bromination.

Challenges in Synthesis

  • Solubility Issues: Brominated aromatics exhibit low solubility in common solvents, necessitating high-temperature reactions or ionic liquids.

  • Purification: Column chromatography or recrystallization may be required to isolate the product from unreacted 4-bromoaniline.

Physicochemical Properties

Predicted Properties

Based on brominated aromatic analogs:

  • Melting Point: Estimated 220–250°C (higher than the 180°C of the amino analog due to bromine’s bulk).

  • Solubility: Poor in water; moderate in DMF or DMSO.

  • Thermal Stability: Decomposition above 300°C, with possible HBr release.

Spectroscopic Characterization

  • FT-IR: Expected peaks at ~1650 cm1^{-1} (amide C=O), ~650 cm1^{-1} (C-Br stretch).

  • 1^1H-NMR: Aromatic protons near δ 7.5–8.0 ppm; amide NH protons may appear as broad signals (~δ 10 ppm).

Research Gaps and Future Directions

  • Synthesis Optimization: Scalable methods for high-purity production.

  • Thermal Analysis: TGA/DSC studies to confirm decomposition profiles.

  • Biological Screening: Antibacterial/antioxidant assays akin to thiourea derivatives .

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